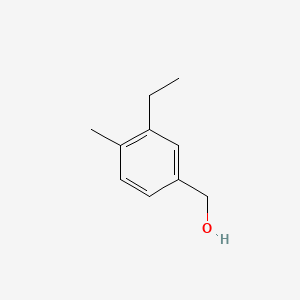
Succinonitrile-1,4-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinonitrile-1,4-13C4 is a variant of Succinonitrile, which is a nitrile with the formula of C2H4(CN)2 . It is a colorless waxy solid . The molecular weight of this compound is 84.059.
Molecular Structure Analysis
The molecular structure of Succinonitrile involves a central labile succinonitrile bond flanked by a total of four aromatic moieties . A detailed molecular structure analysis of this compound was not found in the search results.Physical And Chemical Properties Analysis
Succinonitrile is a colorless, odorless, waxy solid . It has a melting point of 58 °C and a boiling point of 266.1 °C . It is soluble in water . The specific physical and chemical properties of this compound were not found in the search results.Wirkmechanismus
The ion transport mechanisms in succinonitrile (SN) loaded solid polymer electrolytes have been investigated using molecular dynamics simulations . The addition of succinonitrile resulted in enhanced ionic conductivity of a 60% EMI-TFSI 40% EC/DMC MOILE from 14 mS·cm−1 to 26 mS·cm−1 at room temperature .
Safety and Hazards
Zukünftige Richtungen
The addition of succinonitrile to mixed organic/ionic liquid electrolytes (MOILEs) has shown promise in enhancing ionic conductivity and improving the cycling performance and rate capability of SnO2/C composite-membrane anodes in lithium anode half-cells . This suggests potential future applications of succinonitrile in lithium-ion batteries .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Succinonitrile-1,4-13C4 can be achieved by the reaction of 1,4-dibromobutane-13C4 with potassium cyanide followed by hydrolysis. This method is a modification of the classical synthesis of succinonitrile.", "Starting Materials": [ "1,4-dibromobutane-13C4", "Potassium cyanide", "Water" ], "Reaction": [ "1. Dissolve 1,4-dibromobutane-13C4 in dry acetone.", "2. Add potassium cyanide to the solution and stir for 24 hours at room temperature.", "3. Filter the mixture and wash the precipitate with acetone.", "4. Combine the filtrate and washings and evaporate to dryness.", "5. Dissolve the residue in water and add hydrochloric acid until the pH is 1-2.", "6. Extract the mixture with ethyl acetate.", "7. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.", "8. Recrystallize the product from ethanol.", "9. Dry the crystals under vacuum to obtain Succinonitrile-1,4-13C4." ] } | |
CAS-Nummer |
792906-51-5 |
Molekularformel |
C4H4N2 |
Molekulargewicht |
84.059 |
IUPAC-Name |
butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
IAHFWCOBPZCAEA-JCDJMFQYSA-N |
SMILES |
C(CC#N)C#N |
Synonyme |
Butanedinitrile-1,4-13C4; 1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4; 1,4-Butanedinitrile-13C4; Deprelin-13C4; Dician-13C4; Dinile-13C4; Disuxyl-13C4; 1,2-Dicyanoethane-13C4; Ethylene Cyanide-13C4; Ethylene Dicyanide-13C4; Evanex-13C4; NSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
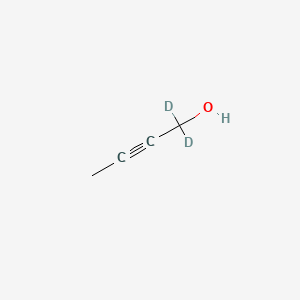
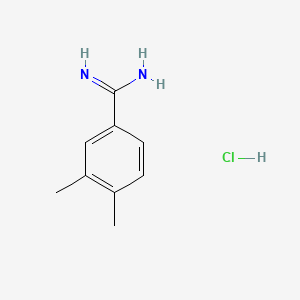
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
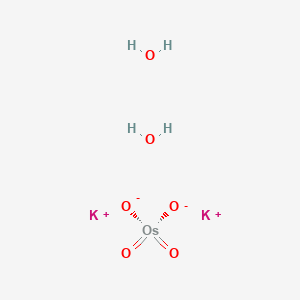
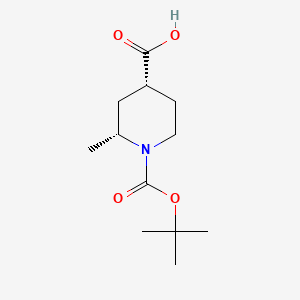

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
